molecular formula C30H25ClN4OS3 B4324315 2-AMINO-4-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-2-THIENYL}-1-(3-CHLOROPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

2-AMINO-4-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-2-THIENYL}-1-(3-CHLOROPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

Cat. No.: B4324315
M. Wt: 589.2 g/mol
InChI Key: XLEXHAQFCROIEV-UHFFFAOYSA-N
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Description

2-AMINO-4-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-2-THIENYL}-1-(3-CHLOROPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their significant biological activities and pharmaceutical applications

Preparation Methods

The synthesis of benzothiazole derivatives, including 2-AMINO-4-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-2-THIENYL}-1-(3-CHLOROPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE, can be achieved through various synthetic pathways. Common methods include:

Chemical Reactions Analysis

2-AMINO-4-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-2-THIENYL}-1-(3-CHLOROPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-AMINO-4-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-2-THIENYL}-1-(3-CHLOROPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives, such as:

Properties

IUPAC Name

2-amino-4-[4-(1,3-benzothiazol-2-ylsulfanylmethyl)thiophen-2-yl]-1-(3-chlorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25ClN4OS3/c1-30(2)12-22-27(23(36)13-30)26(20(14-32)28(33)35(22)19-7-5-6-18(31)11-19)25-10-17(15-37-25)16-38-29-34-21-8-3-4-9-24(21)39-29/h3-11,15,26H,12-13,16,33H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLEXHAQFCROIEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=CC(=CC=C3)Cl)N)C#N)C4=CC(=CS4)CSC5=NC6=CC=CC=C6S5)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25ClN4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-AMINO-4-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-2-THIENYL}-1-(3-CHLOROPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 2
2-AMINO-4-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-2-THIENYL}-1-(3-CHLOROPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 3
2-AMINO-4-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-2-THIENYL}-1-(3-CHLOROPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 4
Reactant of Route 4
2-AMINO-4-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-2-THIENYL}-1-(3-CHLOROPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 5
2-AMINO-4-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-2-THIENYL}-1-(3-CHLOROPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 6
2-AMINO-4-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-2-THIENYL}-1-(3-CHLOROPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

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